molecular formula C8H9BrClNO B14775658 2-Amino-1-(4-chlorophenyl)ethanone hydrobromide

2-Amino-1-(4-chlorophenyl)ethanone hydrobromide

Cat. No.: B14775658
M. Wt: 250.52 g/mol
InChI Key: FJXJIDYUCSMADA-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)ethanone hydrobromide is a chemical compound with the molecular formula C8H9Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the fields of chemistry, biology, medicine, and industry for its reactivity and potential therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)ethanone hydrobromide typically involves the reaction of 4-chlorobenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chlorophenyl)ethanone hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)ethanone hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)ethanone hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its effects are mediated through binding to specific proteins or enzymes, leading to alterations in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-chlorophenyl)ethanone hydrobromide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activities compared to its analogs, making it valuable for specific research applications .

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

2-amino-1-(4-chlorophenyl)ethanone;hydrobromide

InChI

InChI=1S/C8H8ClNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H

InChI Key

FJXJIDYUCSMADA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)Cl.Br

Origin of Product

United States

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